Cas no 92609-77-3 (O-Demethylforbexanthone)

O-Demethylforbexanthone 化学的及び物理的性質
名前と識別子
-
- 2H,6H-Pyrano[3,2-b]xanthen-6-one, 7,9,12-trihydroxy-2,2-dimethyl-
- O-Demethylforbexanthone
- 7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one
- 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one (ACI)
- B0005-190259
- Y4NP4FY8AD
- FS-9163
- SCHEMBL17057011
- CHEBI:174369
- 92609-77-3
- CHEMBL551983
- 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one
- 2,2-Dimethyl-7,9,12-tris(oxidanyl)pyrano(3,2-b)xanthen-6-one
- AKOS028110050
- 7,9,12-TRIHYDROXY-2,2-DIMETHYL-2,6-DIHYDRO-1,11-DIOXATETRACEN-6-ONE
- DTXSID00669873
- [ "" ]
- 7,9,12-TRIHYDROXY-2,2-DIMETHYL-1,11-DIOXATETRACEN-6-ONE
-
- インチ: 1S/C18H14O6/c1-18(2)4-3-8-5-10-14(21)13-11(20)6-9(19)7-12(13)23-17(10)15(22)16(8)24-18/h3-7,19-20,22H,1-2H3
- InChIKey: WBKWHYDUDXOZIU-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=CC(=CC=2O)O)OC2C1=CC1=C(C=2O)OC(C)(C)C=C1
計算された属性
- せいみつぶんしりょう: 326.07900
- どういたいしつりょう: 326.07903816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 0
- 複雑さ: 558
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 591.1±50.0 °C at 760 mmHg
- フラッシュポイント: 221.7±23.6 °C
- PSA: 100.13000
- LogP: 3.24720
- じょうきあつ: 0.0±1.7 mmHg at 25°C
O-Demethylforbexanthone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
O-Demethylforbexanthone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O56980-5mg |
7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one |
92609-77-3 | 5mg |
¥4800.0 | 2021-09-08 | ||
TargetMol Chemicals | TN4686-5mg |
O-Demethylforbexanthone |
92609-77-3 | 5mg |
¥ 3330 | 2024-07-19 | ||
A2B Chem LLC | AH93579-1mg |
O-Demethylforbexanthone |
92609-77-3 | 98.5% | 1mg |
$637.00 | 2023-12-29 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4686-1 mg |
O-Demethylforbexanthone |
92609-77-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4686-1 mL * 10 mM (in DMSO) |
O-Demethylforbexanthone |
92609-77-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
TargetMol Chemicals | TN4686-5 mg |
O-Demethylforbexanthone |
92609-77-3 | 98% | 5mg |
¥ 3,330 | 2023-07-10 | |
TargetMol Chemicals | TN4686-1 ml * 10 mm |
O-Demethylforbexanthone |
92609-77-3 | 1 ml * 10 mm |
¥ 3430 | 2024-07-19 | ||
A2B Chem LLC | AH93579-5mg |
O-Demethylforbexanthone |
92609-77-3 | 5mg |
$594.00 | 2024-07-18 |
O-Demethylforbexanthone 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
O-Demethylforbexanthoneに関する追加情報
O-Demethylforbexanthone (CAS No. 92609-77-3): An Emerging Compound in Pharmaceutical Research
O-Demethylforbexanthone (CAS No. 92609-77-3) is a naturally occurring xanthone derivative that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, isolated from the plant Garuga pinnata, has been the subject of numerous studies exploring its biological activities and mechanisms of action.
Recent advancements in the understanding of O-Demethylforbexanthone have highlighted its potential as a lead compound for the development of novel drugs. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that O-Demethylforbexanthone can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, O-Demethylforbexanthone has also demonstrated significant antioxidant activity. Xanthones, including O-Demethylforbexanthone, are known for their ability to scavenge free radicals and protect cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a crucial role in disease progression. Research has indicated that O-Demethylforbexanthone can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent.
The anticancer potential of O-Demethylforbexanthone has also been extensively studied. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells. These findings have prompted further investigations into the use of O-Demethylforbexanthone as a chemotherapeutic agent or adjuvant therapy.
Beyond its direct therapeutic applications, O-Demethylforbexanthone has also been explored for its potential in drug delivery systems. The unique chemical structure of xanthones allows for the modification and functionalization of the molecule to enhance its pharmacokinetic properties. For example, conjugation with nanoparticles or other delivery vehicles can improve the bioavailability and target specificity of O-Demethylforbexanthone, making it more effective in treating localized diseases.
The safety profile of O-Demethylforbexanthone is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, which is a critical factor for its clinical development. However, further research is needed to fully understand its long-term safety and potential side effects.
In conclusion, O-Demethylforbexanthone (CAS No. 92609-77-3) represents a promising compound with diverse biological activities and therapeutic potentials. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in various diseases. As more data becomes available, it is likely that O-Demethylforbexanthone will play an increasingly important role in the development of novel pharmaceuticals.
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